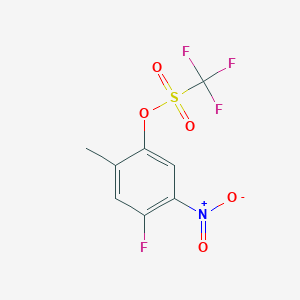4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate
CAS No.: 1820734-74-4
Cat. No.: VC5411277
Molecular Formula: C8H5F4NO5S
Molecular Weight: 303.18
* For research use only. Not for human or veterinary use.

| CAS No. | 1820734-74-4 |
|---|---|
| Molecular Formula | C8H5F4NO5S |
| Molecular Weight | 303.18 |
| IUPAC Name | (4-fluoro-2-methyl-5-nitrophenyl) trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C8H5F4NO5S/c1-4-2-5(9)6(13(14)15)3-7(4)18-19(16,17)8(10,11)12/h2-3H,1H3 |
| Standard InChI Key | XQBDWMFHWBSZHR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])F |
Chemical Identity and Structural Features
The compound’s structure features a para-nitro group, meta-fluoro substituent, ortho-methyl group, and a triflate group at the para position relative to the nitro group. This arrangement creates a highly electron-deficient aromatic ring, favoring electrophilic substitution and nucleophilic displacement reactions . Key physicochemical properties include:
The triflate group () enhances solubility in polar aprotic solvents like acetonitrile and dimethylformamide, while the nitro group contributes to stability under acidic conditions .
Synthesis and Industrial Production
The synthesis of 4-fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate typically involves a two-step process:
Nitration of 4-Fluoro-2-Methylaniline
The precursor 4-fluoro-2-methyl-5-nitroaniline (CAS 446-18-4) is synthesized via nitration of 4-fluoro-2-methylaniline using fuming nitric acid in concentrated sulfuric acid at 0°C . This step achieves regioselective nitration at the 5-position due to the directing effects of the fluorine and methyl groups :
Triflylation of the Phenolic Intermediate
The nitroaniline is diazotized and hydrolyzed to 4-fluoro-2-methyl-5-nitrophenol, which subsequently reacts with trifluoromethanesulfonic anhydride () in the presence of a base (e.g., pyridine or triethylamine) :
Industrial-scale production employs continuous flow reactors to optimize yield (typically >85%) and minimize side reactions .
Chemical Reactivity and Applications
Nucleophilic Aromatic Substitution
The triflate group acts as a superior leaving group, facilitating nucleophilic displacement with amines, thiols, and alkoxides . For example, reaction with primary amines yields substituted anilines:
Participation in SuFEx Reactions
The compound engages in sulfur(VI) fluoride exchange (SuFEx) reactions, forming stable sulfonate linkages with silyl-protected phenols. This reactivity is exploited in polymer chemistry and bioconjugation :
Pharmaceutical Intermediate
4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate is a key precursor in synthesizing kinase inhibitors and antiviral agents. Its triflate group enables late-stage functionalization, reducing synthetic steps in drug development .
Comparison with Structural Analogs
| Compound | Key Differences | Reactivity Profile |
|---|---|---|
| 4-Fluoro-2-nitrophenyl triflate | Lacks methyl group; reduced steric hindrance | Faster nucleophilic substitution |
| 4-Chloro-2-methyl-5-nitrophenyl triflate | Chlorine vs. fluorine substituent | Lower thermal stability |
| 4-Methyl-5-nitrobenzenesulfonate | Sulfonate instead of triflate group | Reduced leaving-group ability |
The fluorine atom in 4-fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate enhances electrophilicity compared to chloro analogs, while the methyl group improves solubility in organic solvents .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume